N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide
Overview
Description
N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, which is known for its biological activity, and a hydroxyphenyl group, which contributes to its reactivity and potential therapeutic properties.
Mechanism of Action
Target of Action
N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide, also known as 2-Acetamido-4-(4-hydroxyphenyl)thiazole, is a compound that belongs to the class of thiazoles . Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity they exhibit . For instance, some thiazole derivatives can inhibit the biosynthesis of certain bacterial lipids, contributing to their antimicrobial activity .
Biochemical Pathways
It is known that thiazole derivatives can affect various biochemical pathways depending on their specific biological activity . For example, some thiazole derivatives can inhibit the biosynthesis of certain bacterial lipids, affecting the bacterial cell wall synthesis pathway .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-Acetamido-4-(4-hydroxyphenyl)thiazole within cells and tissues are not well-characterized. It is possible that this compound interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide can be achieved through various methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. For example, the use of palladium catalysts in the reductive carbonylation of nitrobenzene has been shown to produce this compound with high selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group typically yields quinone derivatives, while reduction of the thiazole ring can lead to dihydrothiazole compounds .
Scientific Research Applications
N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Due to its potential therapeutic properties, it is investigated for use in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)acetamide:
Thiazole Derivatives: Compounds such as 2,4-disubstituted thiazoles exhibit similar biological activities due to the presence of the thiazole ring.
Uniqueness
N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide is unique due to the combination of the hydroxyphenyl group and the thiazole ring.
Properties
IUPAC Name |
N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7(14)12-11-13-10(6-16-11)8-2-4-9(15)5-3-8/h2-6,15H,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUWPBGOUVNUAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60802603 | |
Record name | N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60802603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64309-02-0 | |
Record name | N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60802603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 64309-02-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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